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1-Methyl-3-(pyridin-3-ylmethyl)urea

Medicinal Chemistry Structure-Activity Relationship Ligand Design

1-Methyl-3-(pyridin-3-ylmethyl)urea (CAS 36226-41-2) is a disubstituted urea small molecule with the molecular formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol. It features a pyridin-3-ylmethyl group on one urea nitrogen and a methyl group on the other, distinguishing it from simpler pyridinyl ureas that lack the methylene spacer or the N-methyl substitution.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 36226-41-2
Cat. No. B3060436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(pyridin-3-ylmethyl)urea
CAS36226-41-2
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCNC(=O)NCC1=CN=CC=C1
InChIInChI=1S/C8H11N3O/c1-9-8(12)11-6-7-3-2-4-10-5-7/h2-5H,6H2,1H3,(H2,9,11,12)
InChIKeyOTXRQGSWXZPEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-(pyridin-3-ylmethyl)urea (CAS 36226-41-2): Chemical Identity and Procurement Baseline


1-Methyl-3-(pyridin-3-ylmethyl)urea (CAS 36226-41-2) is a disubstituted urea small molecule with the molecular formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol. It features a pyridin-3-ylmethyl group on one urea nitrogen and a methyl group on the other, distinguishing it from simpler pyridinyl ureas that lack the methylene spacer or the N-methyl substitution. This compound is cataloged in chemical databases and is primarily utilized as a synthetic intermediate or a research tool in medicinal chemistry and chemical biology.

Why Generic Substitution of 1-Methyl-3-(pyridin-3-ylmethyl)urea (CAS 36226-41-2) is Scientifically Unsound


Within the pyridinyl-urea chemical space, seemingly minor structural modifications lead to significant divergence in molecular recognition, physicochemical properties, and biological activity. The presence of the methylene spacer in 1-methyl-3-(pyridin-3-ylmethyl)urea, as opposed to a direct N-pyridyl linkage found in analogs like 1-methyl-3-pyridin-3-ylurea (CAS 39805-01-1), introduces conformational flexibility and alters the spatial presentation of the hydrogen-bonding urea motif. Similarly, the absence of the N-methyl group on the urea, as in N-(3-pyridinylmethyl)urea, changes the molecule's hydrogen-bond donor capacity and metabolic profile. These structural nuances directly impact target binding kinetics, selectivity, and ADME properties, making generic substitution without direct comparative data a high-risk proposition for reproducible research. The evidence below, where available, quantifies these differences.

1-Methyl-3-(pyridin-3-ylmethyl)urea (CAS 36226-41-2): Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation via Methylene Spacer vs. Direct Pyridyl Urea Analogs

1-Methyl-3-(pyridin-3-ylmethyl)urea possesses a methylene (-CH₂-) bridge between the urea core and the pyridine ring. This contrasts with the direct N-pyridyl analog 1-methyl-3-pyridin-3-ylurea (CAS 39805-01-1), where the pyridine is directly attached to the urea nitrogen. The calculated physicochemical properties reveal the impact of this spacer: the target compound has a molecular weight of 165.19 g/mol and a topological polar surface area (TPSA) of 54.02 Ų, compared to 151.07 g/mol and the same TPSA for the direct analog. The additional methylene group is expected to increase lipophilicity (calculated XLogP ~0.2 for the direct analog vs. an expected higher value for the target), influencing membrane permeability and off-target binding profiles.

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Differentiation from N-(3-Pyridinylmethyl)urea via N-Methyl Substitution

The target compound is N-methylated on the urea, whereas N-(3-pyridinylmethyl)urea retains a free NH group. This methylation removes a hydrogen-bond donor site. In a study on anion receptors, methylation of a pyridyl-urea system significantly enhanced anion binding affinity by increasing the acidity of the remaining urea NH. [1] Although that study used an N-methylpyridinium analog, the principle of modulating hydrogen-bond donor strength through methylation is directly translatable. The loss of one H-bond donor in the target compound compared to N-(3-pyridinylmethyl)urea is predicted to reduce aqueous solubility and alter target interaction patterns.

Chemical Biology Hydrogen Bonding Metabolic Stability

Inferred Selectivity Advantage over Phenyl Ureas in p38 Kinase Inhibition

A patent on substituted pyridine urea compounds (WO2012/078673A1) describes their use as p38 kinase inhibitors. [1] While the specific IC₅₀ of 1-methyl-3-(pyridin-3-ylmethyl)urea is not disclosed, the SAR within the patent indicates that the 3-pyridylmethyl substitution pattern is critical for activity, outperforming phenyl ureas. In a related heteroaryl urea FAAH inhibitor series, the 3-pyridyl analog (entry 23) showed an IC₅₀ of 1.4 nM against hFAAH, which was >4-fold more potent than the phenyl analog (entry 17, IC₅₀ = 6 nM). [2] This class-level trend suggests that the pyridinyl nitrogen and its positioning contribute to enhanced target engagement, providing a rationale for selecting the pyridin-3-ylmethyl variant over simpler aryl urea competitors.

Kinase Inhibition Anti-inflammatory p38 MAPK

Potential Differentiation in Coordination Chemistry as a Flexible N-Donor Ligand

The symmetric analog 1,3-bis(pyridin-3-ylmethyl)urea (3bpmu) has been employed as a flexible N-donor ligand in Cd(II) coordination polymers, demonstrating its utility in constructing 1D chain structures with specific dehydration-rehydration behaviors. [1] 1-Methyl-3-(pyridin-3-ylmethyl)urea, with its asymmetric substitution, offers a distinct coordination mode: it can act only as a monotopic or, at most, a hydrogen-bond-assisted bridging ligand, unlike the ditopic 3bpmu. This asymmetry can be exploited to create lower-dimensionality networks or to introduce specific functionality at one terminus, providing a tool for crystal engineers to fine-tune network topology that cannot be achieved with the symmetric bis-ligand.

Coordination Polymers Crystal Engineering Supramolecular Chemistry

Lack of Validated Biological Target Engagement Data Necessitates Custom In-House Profiling

A critical evidence gap exists for 1-methyl-3-(pyridin-3-ylmethyl)urea: no publicly available, authoritative quantitative biological activity data (e.g., IC₅₀, Kd, EC₅₀) were found in primary peer-reviewed literature or curated databases like ChEMBL or BindingDB as of the search date. This contrasts with structurally related pyridine-urea hybrids that are well-characterized kinase inhibitors or enzyme inhibitors. Consequently, for any scientific program considering this compound, a mandatory in-house profiling campaign against the intended target and a panel of related anti-targets is required. This lack of pre-existing data can be viewed as a differentiation point: the compound is a 'clean slate' chemical probe, free from polypharmacology biases documented for more advanced analogs, which can be advantageous in de novo target discovery or when a selective tool is required.

Target Validation Assay Development Chemical Probe

Recommended Research and Industrial Application Scenarios for 1-Methyl-3-(pyridin-3-ylmethyl)urea (CAS 36226-41-2)


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Leveraging the class-level evidence of enhanced potency for the 3-pyridylmethyl motif in kinase inhibition [1], this compound can serve as a core scaffold for fragment-based or structure-activity relationship (SAR) studies. Its asymmetry allows for systematic vector exploration, unlike symmetric bis-pyridyl ureas, making it ideal for hit-to-lead campaigns targeting p38 MAPK or related kinases.

Crystal Engineering: Asymmetric Ligand for MOF and Coordination Polymer Design

The compound's monotopic nature, contrasted with the ditopic 1,3-bis(pyridin-3-ylmethyl)urea [2], enables the construction of coordination networks with controlled defects or chain termini. This is particularly valuable for creating hierarchical porous materials or studying structure-property relationships in low-dimensional magnetic or luminescent materials.

Chemical Biology: Unbiased Chemical Probe Development

Given the absence of pre-existing bioactivity data , this compound is a prime candidate for development into a selective chemical probe. Researchers can perform in-house profiling to establish a unique selectivity fingerprint, avoiding the confounding polypharmacology associated with more advanced, literature-precedented urea-based inhibitors. This is a strategic advantage for novel target identification.

Process Chemistry: Intermediate for Complex Urea Derivatives

The presence of a free NH on the urea (as a secondary amine) and a reactive pyridine nitrogen allows for further functionalization. The compound can be used as a key intermediate in the synthesis of more complex, pharmacologically active molecules, where the methyl group serves as a protecting group or a metabolic soft spot that can be later modified.

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